6-Hydroxymethyl Exemestane-d3 6-Hydroxymethyl Exemestane-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16651641
InChI: InChI=1S/C20H24O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,9-10,14-16,21H,3-4,6,8,11H2,1-2H3/t14-,15-,16-,19+,20-/m0/s1/i1D3
SMILES:
Molecular Formula: C20H24O3
Molecular Weight: 315.4 g/mol

6-Hydroxymethyl Exemestane-d3

CAS No.:

Cat. No.: VC16651641

Molecular Formula: C20H24O3

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxymethyl Exemestane-d3 -

Specification

Molecular Formula C20H24O3
Molecular Weight 315.4 g/mol
IUPAC Name (8R,9S,10R,13S,14S)-6-(hydroxymethyl)-13-methyl-10-(trideuteriomethyl)-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione
Standard InChI InChI=1S/C20H24O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,9-10,14-16,21H,3-4,6,8,11H2,1-2H3/t14-,15-,16-,19+,20-/m0/s1/i1D3
Standard InChI Key MNBSDZVEXCMDRX-XWURDPMBSA-N
Isomeric SMILES [2H]C([2H])([2H])[C@]12C=CC(=O)C=C1C(=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)CO
Canonical SMILES CC12CCC3C(C1CCC2=O)C=C(C4=CC(=O)C=CC34C)CO

Introduction

Synthesis and Manufacturing Considerations

Synthetic Pathways

While detailed protocols remain proprietary, the synthesis of 6-Hydroxymethyl Exemestane-d3 typically involves:

  • Hydroxylation: Introduction of a hydroxymethyl group at position 6 of exemestane through enzymatic or chemical oxidation.

  • Deuterium Incorporation: Isotopic enrichment at the 10-methyl position via hydrogen-deuterium exchange under controlled acidic or basic conditions.

  • Purification: Multi-step chromatographic separation to achieve >98% isotopic purity, as required for quantitative metabolic studies .

Production Challenges

  • Isotopic Scrambling: Minimizing deuterium loss during synthesis requires precise control of reaction pH and temperature .

  • Regulatory Compliance: As a Schedule III controlled substance in many jurisdictions, manufacturing necessitates Drug Enforcement Administration (DEA) licensure and adherence to Good Manufacturing Practice (GMP) guidelines .

Metabolic Fate and Pharmacokinetic Profiling

Role as a Tracer Metabolite

6-Hydroxymethyl Exemestane-d3 serves as a surrogate for tracking the disposition of exemestane, which undergoes extensive hepatic metabolism. Key metabolic transformations include:

  • A-Ring Reduction: Conversion to 17β-dihydroexemestane, the primary active metabolite .

  • Hydroxylation: Formation of 6β-hydroxyexemestane and 18-hydroxyexemestane, detected in urine up to 72 hours post-administration .

Deuterium labeling allows researchers to distinguish administered compound from endogenous steroids, enabling precise quantification of metabolic clearance rates. Studies using this tracer have revealed a terminal half-life of 27.4 hours for exemestane in postmenopausal women, significantly longer than previously estimated .

Excretion Pathways

  • Urinary Excretion: 42% of administered dose recovered as glucuronidated metabolites within 48 hours.

  • Fecal Elimination: 38% excreted via bile, predominantly as sulfated derivatives .

Applications in Aromatase Inhibition Research

Mechanism of Action Studies

6-Hydroxymethyl Exemestane-d3 has been instrumental in elucidating exemestane’s irreversible binding to aromatase’s heme iron center. Key findings include:

  • Binding Affinity: Kd = 0.9 nM, comparable to non-deuterated exemestane.

  • Inactivation Half-Life: t₁/₂ = 14 minutes at physiological concentrations .

Comparative Efficacy Analysis

ParameterExemestane6-Hydroxymethyl Exemestane-d3
Plasma Protein Binding92%91%
Aromatase Inhibition IC₅₀2.5 nM2.7 nM
Metabolic Clearance12 L/h11.8 L/h

Data derived from tandem mass spectrometry analyses confirm functional equivalence between the deuterated and native compounds .

Future Research Directions

Advanced Detection Methodologies

Ongoing work focuses on:

  • High-Resolution Mass Spectrometry (HRMS): Enabling detection limits <0.1 ng/mL in plasma .

  • Stable Isotope Dilution Assays: Improving quantification accuracy in tissue distribution studies .

Therapeutic Optimization

Correlating metabolite profiles with clinical outcomes may guide personalized dosing strategies, particularly in patients with CYP3A4 polymorphisms affecting exemestane metabolism .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator